Product packaging for 7-nitro-4aH-3,1-benzoxazine-2,4-dione(Cat. No.:)

7-nitro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12357951
M. Wt: 208.13 g/mol
InChI Key: GYZZAXVUHQLYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-4aH-3,1-benzoxazine-2,4-dione is a chemical reagent designed for advanced biochemical research, with its primary application in the field of RNA structural biology. It is recognized for its role in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry, a key method for analyzing RNA secondary structures at single-nucleotide resolution . In SHAPE-MaP (Mutational Profiling) experiments, this compound acts as an electrophilic reagent that selectively acylates flexible nucleotides in RNA strands, as nucleotides constrained by base pairing or tertiary interactions exhibit lower reactivity . The resulting adducts are then identified through reverse transcription and mutational profiling, enabling researchers to build accurate secondary structure models and investigate RNA-protein interactions under native cellular conditions . This reagent allows for the rapid interrogation of RNA structure, with the probing step being completed in less than 70 seconds, making it highly useful for capturing dynamic RNA conformations . Its applications include de novo RNA structure determination, analyzing structural differences between states, and identifying functional motifs in diverse RNA targets, from viral genomes to cellular transcripts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O5 B12357951 7-nitro-4aH-3,1-benzoxazine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

7-nitro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3,5H

InChI Key

GYZZAXVUHQLYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 7 Nitro 4ah 3,1 Benzoxazine 2,4 Dione

Ring-Opening and Ring-Closure Dynamics

The core reactivity of 7-nitroisatoic anhydride (B1165640) involves the opening of its heterocyclic ring through cleavage of an acyl-oxygen bond, a characteristic reaction of cyclic anhydrides. This process is readily initiated by a wide range of nucleophiles. Subsequent reactions can, under appropriate conditions, lead to the formation of new ring systems.

Hydrolytic Cleavage Mechanisms and Kinetic Profiles

The hydrolysis of cyclic anhydrides is a fundamental ring-opening reaction. In the case of 7-nitroisatoic anhydride, this process involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the formation of 2-amino-4-nitrobenzoic acid. The reaction proceeds via a tetrahedral intermediate, followed by the breaking of the endocyclic acyl-oxygen bond and proton transfer to yield the final carboxylic acid and amine functionalities, with the concurrent release of carbon dioxide.

While specific kinetic studies on the hydrolysis of 7-nitroisatoic anhydride are not extensively detailed in the literature, the general mechanism is well-established from studies on similar molecules like phthalic anhydride and acetic anhydride. semanticscholar.orgflvc.org The rate of hydrolysis is influenced by pH. The presence of the strongly electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack by water compared to the unsubstituted isatoic anhydride. The kinetics of hydrolysis for related anhydrides are often found to be pseudo-first-order. flvc.org

Nucleophilic Addition and Substitution Reactions at Carbonyl Centers

The two carbonyl carbons in the 7-nitroisatoic anhydride ring are highly electrophilic and serve as the primary sites for nucleophilic attack. This reactivity is the basis for its use as a synthon in organic chemistry. A variety of nucleophiles can initiate ring-opening, proceeding principally through an attack on the C4 carbonyl carbon. myttex.net

This reaction pathway leads to the formation of derivatives of 2-amino-4-nitrobenzoic acid. For instance:

Alcohols and Thiols: Reaction with alcohols or thiols, often catalyzed by a base, results in the formation of the corresponding esters or thioesters of 2-amino-4-nitrobenzoic acid. myttex.net

Ammonia (B1221849) and Amines: These nitrogen nucleophiles react readily to yield 2-amino-4-nitrobenzamides. libretexts.orgchemguide.co.uk The reaction is typically rapid and exothermic.

The general mechanism involves the nucleophile attacking the C4 carbonyl, leading to the opening of the anhydride ring and the formation of an intermediate carbamate, which subsequently decarboxylates to yield the final product.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Water (H₂O)Aqueous solution2-amino-4-nitrobenzoic acid
Ammonia (NH₃)Excess ammonia2-amino-4-nitrobenzamide
Primary Amine (R-NH₂)Amine solutionN-substituted-2-amino-4-nitrobenzamide
Alcohol (R-OH)Base catalyst (e.g., NaOH)Alkyl 2-amino-4-nitrobenzoate
Thiol (R-SH)Base catalystThioalkyl 2-amino-4-nitrobenzoate

Intramolecular Cyclization Events

While the primary reactions involve ring-opening, 7-nitroisatoic anhydride and its derivatives can participate in intramolecular cyclization events to form new heterocyclic structures. Such reactions typically occur when the initial ring-opening product contains a suitably positioned second reactive functional group. For example, if the nucleophile used for the initial attack is a bifunctional molecule, the newly introduced side chain can undergo a subsequent cyclization with the amino or carboxylate group on the benzene (B151609) ring.

Transformations Involving the Dione (B5365651) and Benzene Moieties

The reactivity of 7-nitroisatoic anhydride extends beyond simple ring-opening, enabling its use in constructing fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Reactions with Nitrogen Nucleophiles (e.g., amines, thioureas) Leading to Fused Heterocycles

The reaction with bifunctional nitrogen nucleophiles provides a pathway to fused heterocycles like quinazolinones and their analogues. The process is typically a two-step sequence initiated by the standard ring-opening reaction.

For example, reaction with a primary amine first yields an N-substituted 2-amino-4-nitrobenzamide. If this intermediate is then reacted with a one-carbon electrophile (like a carboxylic acid derivative or orthoformate), an intramolecular cyclization can occur between the aniline (B41778) nitrogen and the amide nitrogen, closing a new six-membered ring to form a quinazolinone derivative.

Similarly, reacting 7-nitroisatoic anhydride with thiourea would first lead to a thioureido-benzoic acid intermediate. This intermediate can then undergo an acid-catalyzed intramolecular cyclization (dehydration) to form a 2-thioxo-quinazolinedione derivative. These multi-step, one-pot syntheses are efficient methods for building molecular complexity.

Nitrogen NucleophileIntermediate ProductFused Heterocycle Class
Amine (RNH₂) + R'COOHN-substituted 2-amino-4-nitrobenzamideSubstituted Quinazolin-4-one
Thiourea(2-carboxy-5-nitrophenyl)thioureaThioxo-quinazolinedione
Hydrazine (B178648)2-amino-4-nitrobenzohydrazidePhthalazinone derivative

Reactivity with Carbon Nucleophiles (e.g., carbanions) for Quinolinedione Synthesis

The reaction of 7-nitroisatoic anhydride with carbon nucleophiles, particularly carbanions derived from compounds with active methylene (B1212753) groups (e.g., malonic esters, β-ketoesters), is a powerful method for synthesizing quinoline (B57606) derivatives. myttex.net This transformation, known as the Niementowski quinoline synthesis or a related pathway, involves a cascade of reactions.

The mechanism begins with the carbanion attacking one of the carbonyl groups of the anhydride, leading to ring-opening. The resulting intermediate then undergoes an intramolecular condensation reaction (cyclization), where the aniline nitrogen attacks a carbonyl group in the side chain. Subsequent dehydration leads to the formation of the aromatic quinoline ring system, specifically producing substituted 4-hydroxy-2-quinolone derivatives (quinolinediones). The electron-withdrawing nitro group on the starting material is retained on the final quinoline scaffold, influencing its properties.

Carbon Nucleophile SourceReaction ConditionsProduct Type
Diethyl malonateHigh temperature (e.g., >150°C)Ethyl 4-hydroxy-7-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Ethyl acetoacetateHigh temperature3-Acetyl-4-hydroxy-7-nitro-2(1H)-quinolone
CyanoacetamideBase catalyst, heat3-Cyano-4-hydroxy-7-nitro-2(1H)-quinolone

Anhydride Ring Cleavage and Subsequent Rearrangements

The 3,1-benzoxazine-2,4-dione ring system is susceptible to nucleophilic attack, leading to the cleavage of the anhydride moiety. This reactivity is analogous to that of the parent compound, isatoic anhydride. The presence of the 7-nitro group, a potent electron-withdrawing group, is anticipated to enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of nucleophilic attack compared to the unsubstituted benzoxazinedione.

Nucleophilic attack can occur at either the C-2 or C-4 carbonyl group. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

Reaction with Nucleophiles:

Amines: Reaction with amines is expected to proceed readily, leading to the formation of 2-aminobenzamides. The initial attack of the amine at the C-4 carbonyl would result in a ring-opened intermediate, which upon decarboxylation would yield the corresponding N-substituted 2-amino-4-nitrobenzamide.

Alcohols: In the presence of a suitable catalyst, alcohols can react to form esters of 2-amino-4-nitrobenzoic acid. This alcoholysis would involve the nucleophilic addition of the alcohol to one of the carbonyl groups, followed by ring opening.

Hydrolysis: Under aqueous acidic or basic conditions, 7-nitro-4aH-3,1-benzoxazine-2,4-dione is expected to hydrolyze to 2-amino-4-nitrobenzoic acid with the concomitant release of carbon dioxide.

Subsequent rearrangements of the ring-opened products are plausible, depending on the reaction conditions and the nature of the substituents. For instance, intramolecular cyclization reactions could lead to the formation of other heterocyclic systems.

NucleophilePredicted Product
Primary Amine (R-NH₂)N-substituted 2-amino-4-nitrobenzamide
Alcohol (R-OH)Alkyl 2-amino-4-nitrobenzoate
Water (H₂O)2-amino-4-nitrobenzoic acid

Ortho-Functionalization and Aromatic Substitution Pathways

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While amide and methoxy groups are classic examples of effective DMGs, the utility of a nitro group as a DMG is less common but has been reported. tandfonline.comtandfonline.com

For this compound, the nitro group at the 7-position could potentially direct the lithiation to the C-6 or C-8 position. However, several factors complicate this prediction:

Acidity of N-H: The proton on the nitrogen atom of the benzoxazinedione ring is acidic and would likely be abstracted by the strong organolithium base before C-H activation on the aromatic ring. This would necessitate N-protection prior to any attempted DoM.

Competing Reactivity: The carbonyl groups of the anhydride are susceptible to nucleophilic attack by the organolithium reagent.

Directing Ability of the Nitro Group: While the nitro group can direct ortho-metalation, its efficacy can be variable and highly dependent on the substrate and reaction conditions. tandfonline.comtandfonline.com

Assuming N-protection and that conditions could be optimized to favor C-H activation over nucleophilic attack, the nitro group would be expected to direct metalation to the C-6 position, which is ortho to the nitro group. Subsequent quenching with an electrophile would introduce a substituent at this position.

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the heterocyclic ring. The nitro group is a strong deactivating group and a meta-director. quora.com The benzoxazinedione moiety is also expected to be deactivating.

Therefore, any electrophilic aromatic substitution reaction would be expected to occur slowly and require harsh reaction conditions. The substitution would be directed to the positions meta to the nitro group, which are the C-5 and C-8a positions. Given the steric hindrance at the C-8a position, substitution at the C-5 position is the more likely outcome.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄5,7-dinitro-4aH-3,1-benzoxazine-2,4-dione
HalogenationX₂, FeX₃5-halo-7-nitro-4aH-3,1-benzoxazine-2,4-dione
SulfonationFuming H₂SO₄7-nitro-2,4-dioxo-4,4a-dihydro-2H-3,1-benzoxazine-5-sulfonic acid

Reductive Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction to an amino group, which would provide a versatile synthetic handle for further functionalization. A wide variety of reagents can be employed for the reduction of aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent will depend on the desired selectivity and the tolerance of other functional groups in the molecule, particularly the anhydride moiety which could also be reactive under certain reductive conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classical and effective methods for nitro group reduction.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C.

Selective Reducing Agents: For substrates with other reducible functional groups, milder and more selective reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be used.

The reduction of the nitro group to an amine would yield 7-amino-4aH-3,1-benzoxazine-2,4-dione. This product could then serve as a precursor for the synthesis of a variety of other derivatives through reactions of the newly formed amino group.

ReagentConditionsProduct
H₂, Pd/CMethanol (B129727), room temperature7-amino-4aH-3,1-benzoxazine-2,4-dione
Fe, HClEthanol/Water, reflux7-amino-4aH-3,1-benzoxazine-2,4-dione
SnCl₂·2H₂OEthanol, reflux7-amino-4aH-3,1-benzoxazine-2,4-dione
Na₂S₂O₄Water/Methanol, reflux7-amino-4aH-3,1-benzoxazine-2,4-dione

Computational and Theoretical Studies on Nitrobenzoxazinediones

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and understanding the energetic properties of nitrobenzoxazinediones. While specific studies on 7-nitro-4aH-3,1-benzoxazine-2,4-dione are not extensively available in public literature, the principles of these calculations can be understood from studies on related compounds.

For instance, in the structural analysis of similar heterocyclic compounds, quantum chemical methods are employed to determine optimized molecular geometries, bond lengths, and bond angles. These calculations can predict the most stable arrangement of atoms in the molecule. For a related compound, 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, the structure was stabilized by an intramolecular C—H⋯O hydrogen bond, a detail that can be predicted and analyzed using quantum chemical calculations.

Energetic properties such as the total energy, heat of formation, and stabilization energies are also key outputs of these calculations. This information is crucial for comparing the relative stabilities of different isomers or conformers of this compound.

Table 1: Representative Calculated Energetic Properties for a Hypothetical Nitrobenzoxazinedione Isomer

PropertyValueUnit
Total Energy-850.12345Hartrees
Heat of Formation15.6kcal/mol
Zero-Point Energy150.7kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, as specific data for this compound is not publicly available.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to study chemical reactions. For nitrobenzoxazinediones, DFT calculations are instrumental in understanding their synthesis and reactivity.

DFT can be used to model reaction pathways, identifying intermediates and transition states. This allows for the calculation of activation energies, which are critical in predicting reaction rates and understanding reaction mechanisms. For example, in the synthesis of related benzoxazinones, DFT could be used to model the reaction between a substituted anthranilic acid and a suitable reagent, elucidating the step-by-step mechanism of ring formation.

The Global Electron Density Transfer (GEDT) can be analyzed to understand the polar nature of cycloaddition reactions involving similar structures. In studies of related compounds, it has been found that many of these reactions are polar 1,3-dipolar cycloadditions. mdpi.com

Table 2: Illustrative DFT-Calculated Activation Energies for a Reaction Step

Reaction StepActivation Energy (kcal/mol)
Ring Opening25.4
Nucleophilic Attack15.2
Ring Closure18.9

Note: This data is illustrative and does not represent a specific reaction of this compound.

Molecular Modeling of Reactivity and Selectivity in Chemical Transformations

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will interact with other molecules. This is particularly important for understanding the reactivity and selectivity of this compound in various chemical transformations.

By calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. This is crucial for designing new synthetic routes and for understanding the biological activity of these compounds. For instance, docking studies on 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-ones, a related class of compounds, have been used to assess their binding affinity to biological targets like proteases. nih.gov

Table 3: Hypothetical Reactivity Indices for this compound

Atom/RegionFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Carbonyl Carbon (C2)0.250.05
Carbonyl Carbon (C4)0.310.08
Nitro Group Nitrogen0.020.15

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from molecular modeling.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static and can adopt various conformations. Conformational analysis of this compound is essential for understanding its properties and interactions. The heterocyclic ring in similar benzoxazine (B1645224) structures can exist in different conformations, such as half-chair and half-boat forms. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. These simulations provide insights into the flexibility of the molecule and the transitions between different conformations. For substituted cyclohexanes, a related system, the stability of different chair conformations is influenced by steric interactions, such as 1,3-diaxial interactions. libretexts.orgpressbooks.pub Similar principles would apply to the substituted benzoxazine ring of the target compound.

Table 4: Relative Energies of Hypothetical Conformations of a Nitrobenzoxazinedione

ConformationRelative Energy (kcal/mol)Population at 298 K (%)
Chair 1 (Nitro Equatorial)0.075
Chair 2 (Nitro Axial)1.525
Twist-Boat5.8<1

Note: This data is hypothetical and for illustrative purposes only.

Applications in Advanced Organic Synthesis and Materials Science

Versatility as a Synthon for Complex Heterocyclic Architectures

Isatoic anhydrides are well-established as convenient synthons for a wide array of nitrogen-containing heterocyclic compounds. nih.gov The core reaction involves the nucleophilic attack on one of the carbonyl carbons of the anhydride (B1165640), leading to a ring-opening that generates a reactive intermediate, which can then cyclize to form new ring systems. 7-nitro-4aH-3,1-benzoxazine-2,4-dione is no exception and serves as a precursor to various substituted heterocycles, particularly those containing the quinazoline, quinazolone, or benzodiazepine (B76468) core. nih.gov

The reaction with different nucleophiles dictates the final heterocyclic product. For instance, reaction with amines can lead to the formation of substituted quinazolinones, while reaction with active methylene (B1212753) compounds can yield hydroxyquinolinone derivatives. wikipedia.org The general reactivity allows for the synthesis of diverse structures, as the nitro-substituted anthranilamide intermediate formed after ring-opening can be manipulated in numerous ways. A review of isatoic anhydride chemistry highlights its role as a masked isocyanate, which explains its reactivity towards various nucleophiles to form these complex structures. wikipedia.orgrsc.org The 5-nitro derivative of isatoic anhydride, an isomer of the title compound, is explicitly noted as a useful intermediate for preparing heterocycles like 5-nitro-1,2,4-triazole. youtube.com

Table 1: Synthesis of Heterocycles from Isatoic Anhydride Derivatives
NucleophileResulting Heterocycle CoreReference
AminesQuinazolinones wikipedia.org
HydrazinesQuinazolinones / Open-chain hydrazides researchgate.net
Active Methylene CompoundsHydroxyquinolinones wikipedia.org
Sodium Azide (B81097)Benzimidazolone wikipedia.org
AlcoholsAnthranilate Esters wikipedia.org

Role as a Precursor in Agrochemical Development

The benzoxazinone (B8607429) scaffold is a privileged structure found in various biologically active molecules, including agrochemicals. researchgate.net Specifically, certain derivatives of 2-substituted-4H-3,1-benzoxazin-4-one have been reported to exhibit herbicidal properties. researchgate.net While these are not the 2,4-dione, they are often synthesized from the same precursor, 4-nitroanthranilic acid, demonstrating the utility of this core structure in agrochemical research. researchgate.netnih.gov The introduction of a nitro group is a common strategy in the design of bioactive compounds, and its presence on the benzoxazinone ring can be crucial for activity. Therefore, this compound represents a key starting material for generating libraries of potential agrochemical candidates for screening and development.

Intermediate in the Synthesis of Functional Dyes and Pigments

While direct use of this compound as a dye is not documented, its role as a precursor is significant. The synthesis of many organic colorants, particularly azo dyes, begins with the diazotization of a primary aromatic amine. nih.gov this compound can be readily hydrolyzed to 4-nitroanthranilic acid, which possesses the required primary amine. wikipedia.org This amine can be converted into a diazonium salt, which is then reacted with a coupling component (such as a phenol (B47542) or another amine) to form a highly colored azo dye. nih.gov

Furthermore, the nitro group (—NO₂) itself functions as an important auxochrome, a group that modifies the color of a chromophore. nih.gov In many disperse dyes used for synthetic fibers, nitro groups are placed in conjugation with electron-donating groups to create a strong bathochromic effect (a shift to a longer wavelength, i.e., deeper color). nih.gov Thus, by providing the 4-nitroanthranilic acid scaffold, the title compound is an important intermediate in the synthesis of a range of functional dyes and pigments.

Contributions to the Construction of Multi-Ring Systems via C-H Activation

Recent advances in synthetic methodology have highlighted the involvement of the isatoic anhydride scaffold in transition-metal-catalyzed C-H activation reactions. These reactions are highly valued for their atom and step economy. rsc.org DFT (Density Functional Theory) calculations have revealed that in rhodium(III)-catalyzed reactions with alkynes, isatoic anhydride can function as a "masked" directing group. rsc.orgrsc.org The reaction proceeds through the cleavage of a C-O bond and deprotonation at the nitrogen, forming an acyloxy group that directs the metal catalyst to activate a specific C-H bond on the benzene (B151609) ring. rsc.orgrsc.org This leads to the formation of a five-membered rhodacycle intermediate, which can then undergo further reaction to build complex, multi-ring systems like aminoisocoumarins. rsc.org

Additionally, methods have been developed for the synthesis of isatoic anhydrides themselves through the palladium-catalyzed carbonylation of C-H bonds in aniline (B41778) derivatives. thieme-connect.comacs.org This demonstrates the significance of the isatoic anhydride ring system within the modern context of C-H functionalization, both as a target molecule and as a reactive substrate for further annulations. These advanced methods are applicable to a range of substituted anilines, including those with electron-deficient properties, suggesting that this compound is a relevant substrate for such transformations. thieme-connect.com

Applications in Catalyst Ligand Design and Organometallic Chemistry

In organometallic chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. wikipedia.org These ligands are crucial as they modulate the catalyst's reactivity, selectivity, and stability. While this compound is a key player in many chemical reactions, including those involving organometallic intermediates (as seen in C-H activation), its use as a formal ligand in catalyst design is not a widely documented application in scientific literature. The compound readily reacts with nucleophiles, which would likely make it unstable for use as a persistent ligand in many catalytic cycles. wikipedia.org The closest connection to this area is its role as a substrate in organometallic-catalyzed reactions, such as the Rh(III)-catalyzed annulations that proceed via organometallic rhodacycle intermediates. rsc.orgrsc.org

Table 2: Synthesis of 7-nitro-2-aryl-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one Derivatives from 4-Nitroanthranilic Acid
Derivative NameAryl GroupYield (%)Reference
2-(p-tolyl)-7-nitro-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one4-methylphenyl74 researchgate.net
2-(4-Bromophenyl)-7-nitro-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one4-bromophenyl86 nih.gov
2-(2-Bromophenyl)-7-nitro-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one2-bromophenyl81 researchgate.net
2-(3-Fluorophenyl)-7-nitro-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one3-fluorophenyl79 researchgate.net
2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] rsc.orgrsc.orgoxazin-4-one1-Naphthyl73 researchgate.net

Emerging Research Directions and Future Perspectives for Nitrobenzoxazinediones

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of complex heterocyclic structures like 7-nitro-4aH-3,1-benzoxazine-2,4-dione often relies on multi-step sequences. A key future direction is the development of novel catalytic systems to improve the efficiency, reactivity, and selectivity of these transformations. Research is anticipated to move beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches.

Key objectives for these new systems include:

Enhanced Selectivity: Designing catalysts that can precisely control regioselectivity during the formation of the benzoxazine (B1645224) ring and chemoselectivity in reactions involving the nitro group.

Asymmetric Catalysis: Creating chiral catalysts to enable the enantioselective synthesis of specific stereoisomers of nitrobenzoxazinedione derivatives, which is crucial for applications in medicinal chemistry.

Green Chemistry: Focusing on earth-abundant metal catalysts (e.g., iron, copper, nickel) or organocatalysts to replace precious metal systems (e.g., palladium, rhodium), thereby reducing cost and environmental impact.

Tandem Reactions: Engineering catalytic systems that can facilitate multiple bond-forming events in a single pot, streamlining the synthesis and minimizing waste.

The development of such catalysts will be instrumental in accessing novel and structurally diverse nitrobenzoxazinediones that are currently difficult to synthesize.

Exploration of Photochemical and Electrochemical Synthesis Pathways

Modern synthetic chemistry is increasingly leveraging light and electricity as clean and efficient reagents to drive chemical transformations. The exploration of photochemical and electrochemical routes for synthesizing and functionalizing nitrobenzoxazinediones is a vibrant area of emerging research.

Electrochemical Synthesis: Electrosynthesis offers a powerful alternative to traditional redox chemistry, often avoiding harsh reagents and providing precise control over reaction conditions. The electrochemical reduction of nitroarenes is a well-established strategy for forming N-containing heterocycles. nih.gov Research has demonstrated the simple and direct electro-organic synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones from the reduction of nitroarenes, achieving yields up to 81%. nih.govrsc.org This approach, which can be scaled to the gram level, utilizes inexpensive starting materials and green solvents like methanol (B129727) and water. nih.gov The principles of this method could be adapted for the intramolecular cyclization required to form the this compound core.

Table 1: Optimization of Electrochemical Synthesis for a Benzoxazinone (B8607429) Derivative nih.gov Data adapted from the electrochemical synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-one (5a).

Entry Current Density (mA cm⁻²) Temperature (°C) Yield (%)
1 2.6 25 34
2 5.2 25 51
3 3.7 25 47

Photochemical Pathways: Photochemistry provides access to unique reaction pathways by generating highly reactive excited-state species under mild conditions. Research into the photochemical synthesis of related heterocyclic systems, such as benzotriazin-4(3H)-ones, has shown that exposure to visible light can induce cyclization reactions in excellent yields without the need for additives or photocatalysts. nih.gov Similarly, photochemical methods are used to synthesize other N-oxides and functionalized heterocycles. mdpi.comrsc.org Future work could explore visible-light-mediated or photocatalytic strategies to construct the this compound skeleton or to functionalize it post-synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of nitrobenzoxazinedione derivatives, researchers are looking to integrate their synthesis into continuous flow and automated platforms. These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, scalability, and the ability to rapidly screen reaction conditions.

Flow Chemistry: Performing reactions in a continuous flow reactor allows for precise control over parameters like temperature, pressure, and residence time. nih.gov This is particularly advantageous for reactions involving nitrated compounds or energetic intermediates, as the small reaction volume minimizes safety risks. The continuous flow synthesis of benzotriazin-4(3H)-ones using a photochemical flow setup highlights the potential of this technology for related heterocyclic systems. nih.gov

Automated Synthesis Platforms: Fully automated systems, such as SynFini™ and AutoSyn, combine artificial intelligence for route design with robotic hardware for execution. researchgate.netyoutube.com These platforms can perform multi-step syntheses, including reaction workup and purification, with minimal human intervention. synplechem.com Integrating the synthesis of this compound and its analogues onto such platforms would dramatically accelerate the generation of compound libraries for screening and lead optimization. youtube.comsynplechem.com

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

The unambiguous characterization of novel compounds and the deep understanding of their formation mechanisms require sophisticated analytical tools. Future research on this compound will increasingly rely on advanced analytical techniques for both real-time reaction monitoring and detailed product characterization.

Reaction Monitoring: To optimize reaction conditions and gain mechanistic insight, real-time monitoring techniques are essential.

Mass Spectrometry (MS): Techniques like nano-electrospray ionization mass spectrometry (nanoESI-MS) can simultaneously monitor reactants, intermediates, and products in a catalytic cycle, providing a detailed picture of the reaction progress. purdue.edu

NMR Spectroscopy: Specialized NMR methods, such as reaction-interrupted excitation transfer (ExTra) NMR, allow for the selective tracking of atoms as they are converted from reactant to product, even in fast, irreversible reactions. rsc.org

Product Characterization: The structural complexity of new derivatives requires a combination of high-resolution analytical methods.

Chromatography and Mass Spectrometry: The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) is indispensable for separating complex mixtures and identifying products and impurities with high accuracy. nih.govpharmafocusamerica.com

Nuclear Magnetic Resonance (NMR): Advanced 2D-NMR techniques (COSY, HSQC, HMBC) are critical for the complete and unambiguous assignment of the chemical structure of new nitrobenzoxazinedione derivatives.

Spectroscopic Methods: A combination of UV/Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis can provide crucial information about the electronic properties and stability of the final compounds. nih.gov

Design and Synthesis of New Nitrobenzoxazinedione Derivatives with Tunable Reactivity

A significant future direction lies in the rational design and synthesis of new derivatives of the core this compound structure to modulate its chemical and physical properties. Research on the closely related 7-nitro-2-aryl-4H-benzo[d] nih.govnumberanalytics.comoxazin-4-ones demonstrates the feasibility of this approach. nih.gov By starting from 4-nitroanthranilic acid and reacting it with various substituted benzoyl chlorides, a library of derivatives can be created. nih.gov

This strategy allows for the systematic modification of the molecule's properties:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the aryl substituent can tune the electrophilicity of the benzoxazinone core and influence its reactivity.

Steric Effects: Varying the size and shape of the substituent can control access to the reactive sites of the molecule, potentially leading to novel selectivity in subsequent reactions.

Physicochemical Properties: Modifications can be used to adjust properties like solubility, crystallinity, and stability, which are critical for any practical application.

A study on the synthesis of various 7-nitro-2-aryl-4H-benzo[d] nih.govnumberanalytics.comoxazin-4-ones provides a clear blueprint for this synthetic strategy, with reported yields often exceeding 70%. nih.gov

Table 2: Examples of Synthesized 7-Nitro-2-aryl-4H-benzo[d] nih.govnumberanalytics.comoxazin-4-one Derivatives nih.gov

Compound ID 2-Aryl Substituent Yield (%) Melting Point (°C)
3d 4-Bromophenyl 86 118
3e 2-Bromophenyl 81 89
3g 3-Fluorophenyl 79 104
3h Naphthalen-1-yl 73 92

Q & A

Q. How can AI-driven experimental automation improve the development of novel benzoxazine derivatives?

  • Methodological Answer : Implement closed-loop systems integrating robotic synthesis (e.g., Chemspeed platforms) with real-time HPLC feedback. Machine learning algorithms (random forest or neural networks) predict optimal substituents for target bioactivity. For example, AI models trained on benzoxazinone libraries can prioritize nitro vs. amino substitutions for CNS activity .

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